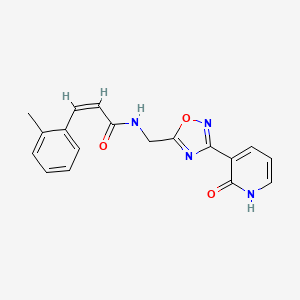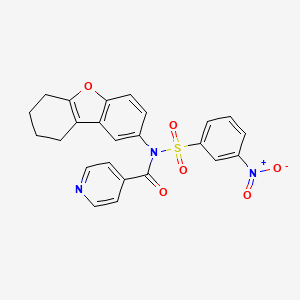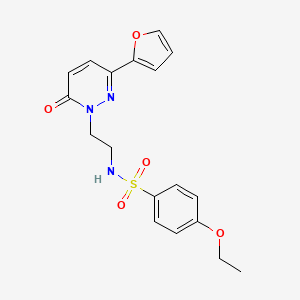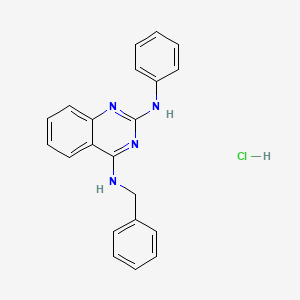
2-Propan-2-ylazetidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-ylazetidine-1-carbonyl chloride is a versatile chemical compound with diverse applications in scientific research. It is an azetidine derivative, which is a class of four-membered heterocycles used in organic synthesis and medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving 2-Propan-2-ylazetidine-1-carbonyl chloride could be similar to those of other carbonyl compounds. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Catalytic conversion of propan-2-ol on carbon catalysts demonstrates the versatility of related compounds in catalysis. Research by Szymański and Rychlicki (1993) explored how carbon catalysts facilitate the decomposition of propan-2-ol, yielding products like di-2-propyl ether, propene, and acetone. This study underscores the potential of using related chloride compounds in enhancing catalytic processes, particularly in dehydration and dehydrogenation reactions Szymański & Rychlicki, 1993.
Organic Synthesis
In organic synthesis, compounds like 2-Propan-2-ylazetidine-1-carbonyl chloride find use in chemoselective reactions. For instance, Yu et al. (2005) investigated the chemoselective thioacetalization using odorless 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid as a 1,3-propanedithiol equivalent. This process showcased high yields and chemoselectivity, highlighting the utility of related chlorides in synthesizing dithioacetals from carbonyl compounds Yu et al., 2005.
Materials Science
In materials science, the preparation and modification of carbon nanotubes (CNTs) for sensor applications show the applicability of related chloride compounds. Ghaedi et al. (2015) described the modification of multiwalled carbon nanotubes (MWCNTs) for the development of an iodide-selective electrode. This research not only demonstrates the chemical versatility of such chloride compounds but also their potential in creating sensitive and selective sensing materials Ghaedi et al., 2015.
Reaction Mechanisms
Studying reaction mechanisms involving 2-Propan-2-ylazetidine-1-carbonyl chloride and similar compounds offers insights into complex chemical processes. For example, research on nickel nanoparticles in hydrogen transfer reactions by Alonso, Riente, and Yus (2011) sheds light on the catalytic potential of nickel in reactions involving alcohols and carbonyl compounds. This study emphasizes the role of related chloride compounds in facilitating environmentally friendly hydrogen transfer reactions Alonso et al., 2011.
Zukünftige Richtungen
Azetidines, including 2-Propan-2-ylazetidine-1-carbonyl chloride, have significant potential in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could potentially lead to the redesign of azetidine-based compounds for various applications.
Eigenschaften
IUPAC Name |
2-propan-2-ylazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)6-3-4-9(6)7(8)10/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAREMCAATXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-ylazetidine-1-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
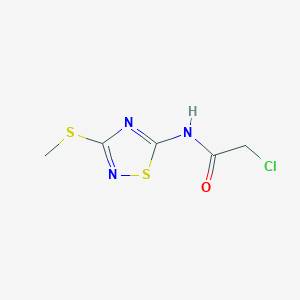
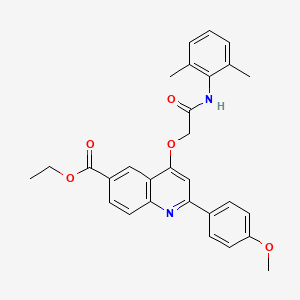
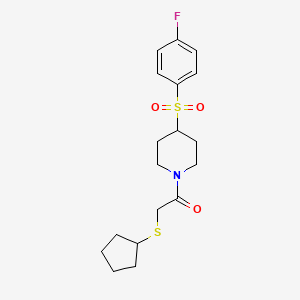

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
